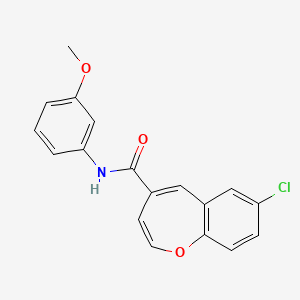
N-(2-(5-acetylthiophen-2-yl)ethyl)butane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-acetylthiophen-2-yl)ethyl)butane-1-sulfonamide, commonly known as AEB, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. AEB is a sulfonamide derivative of the natural amino acid taurine and is structurally similar to other sulfonamide drugs such as sulfamethoxazole and sulfadiazine. In
Wirkmechanismus
The mechanism of action of AEB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. AEB has been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation. This inhibition leads to the accumulation of misfolded proteins and induces cell death. AEB has also been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
AEB has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, AEB has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In inflammation, AEB has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the NF-kappaB signaling pathway. In neurodegenerative disorders, AEB has been shown to protect against neuronal damage and improve cognitive function by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AEB is its potential therapeutic applications in various diseases. AEB has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, one of the limitations of AEB is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of AEB is not fully understood, which can make it challenging to optimize its therapeutic effects.
Zukünftige Richtungen
There are several future directions for the research and development of AEB. One direction is to further investigate the mechanism of action of AEB, which can help to optimize its therapeutic effects. Another direction is to develop novel formulations of AEB that can improve its solubility and bioavailability. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of AEB in various diseases. Overall, AEB has the potential to be a valuable therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of AEB involves the condensation reaction between 2-(5-acetylthiophen-2-yl)ethylamine and butane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
AEB has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, AEB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. AEB has also been investigated for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In neurodegenerative disorders, AEB has been shown to protect against neuronal damage and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-3-4-9-18(15,16)13-8-7-11-5-6-12(17-11)10(2)14/h5-6,13H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNWBCJLYBGQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCC1=CC=C(S1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

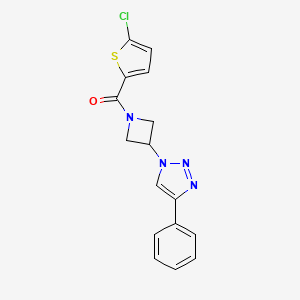
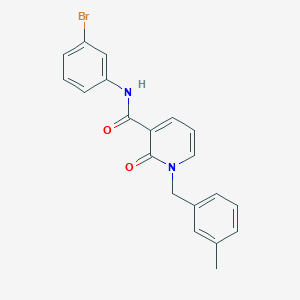
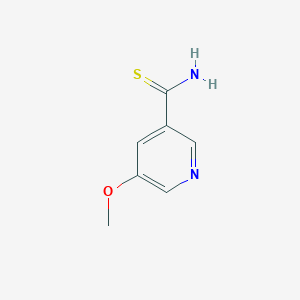

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2900022.png)
![6-(4-fluorobenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2900025.png)
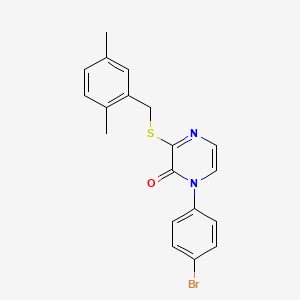
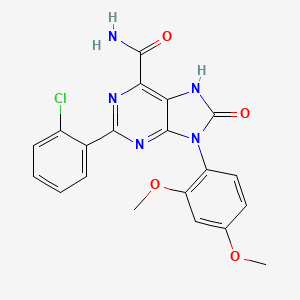
![2-(3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2900029.png)
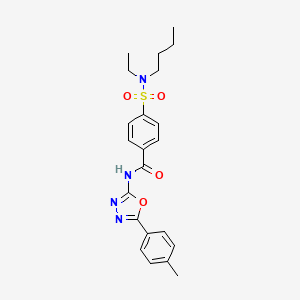

![N-(3-chloro-4-methylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2900035.png)
